2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chloropyridine-4-carboxylic acid with 4-(pyrrolidine-1-carbonyl)aniline under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new derivatives with different substituents.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Used in the design and synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Utilized as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide: Similar structure with a different position of the carboxamide group.
2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide: Another positional isomer with distinct properties.
N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide: Lacks the chloro substituent, affecting its reactivity and biological activity.
Uniqueness
2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the pyrrolidine ring enhances its potential as a versatile scaffold in drug discovery and other scientific research applications.
Properties
IUPAC Name |
2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-15-11-13(7-8-19-15)16(22)20-14-5-3-12(4-6-14)17(23)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLCRFAOPGUOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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